Molecular Weight and Steric Bulk vs. Unsubstituted Parent
6-N-tert-Butylpyridine-2,6-dicarboxamide (MW = 221.26 g·mol⁻¹) is significantly heavier and sterically more encumbered than the unsubstituted parent pyridine-2,6-dicarboxamide (MW = 165.15 g·mol⁻¹, CAS 4663-97-2) [1][2]. The tert-butyl group contributes an additional 56.11 Da of mass and introduces substantial steric bulk proximal to one metal-binding amide nitrogen. This steric differentiation directly impacts the accessible coordination geometries in metal complexes, as the tert-butyl group can enforce distinct ligand conformations and prevent undesired oligomerization pathways that plague the sterically unshielded parent ligand [3].
| Evidence Dimension | Molecular Weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 221.26 g·mol⁻¹ |
| Comparator Or Baseline | Pyridine-2,6-dicarboxamide (CAS 4663-97-2): 165.15 g·mol⁻¹ |
| Quantified Difference | +56.11 g·mol⁻¹ (+34.0% increase) |
| Conditions | Computed exact mass; PubChem and SpectraBase data |
Why This Matters
The 34% mass increase and added steric bulk directly influence crystallinity, solubility, and metal-binding kinetics, making the target compound unsuitable for direct substitution with the parent ligand in established dinuclear complex protocols.
- [1] PubChem Compound Summary CID 343150. 6-N-tert-butylpyridine-2,6-dicarboxamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/343150 (accessed 2026-05-06). View Source
- [2] SpectraBase. 2,6-Pyridinedicarboxamide, Compound ID. https://spectrabase.com/compound/ (accessed 2026-05-06). View Source
- [3] Bharath, M.; et al. Electrocatalytic hydrogen production by dinuclear cobalt(II) compounds containing redox-active diamidate ligands: a combined experimental and theoretical study. Dalton Trans. 2020, 49, 15560–15573. https://doi.org/10.1039/D0DT03152A View Source
